molecular formula C9H13NO2 B13884440 (S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one

(S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one

Cat. No.: B13884440
M. Wt: 167.20 g/mol
InChI Key: URQNYEMNBPCVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one is a chiral oxazolidinone derivative This compound is characterized by its unique structure, which includes an isopropyl group and a propa-1,2-dienyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of an appropriate oxazolidinone precursor with propa-1,2-dienyl reagents under controlled conditions. For instance, a solution of 3-(propa-1,2-dienyl)oxazolidin-2-one in dichloromethane can be reacted with other reagents under an argon atmosphere at low temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The propa-1,2-dienyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which (S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one exerts its effects involves its interaction with molecular targets through its functional groups. The oxazolidinone ring can participate in hydrogen bonding and other interactions, while the propa-1,2-dienyl group can undergo various chemical transformations. These interactions and transformations are crucial for its role in catalysis and synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(propa-1,2-dienyl)oxazolidin-2-one
  • 4-methyl-N-phenyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide
  • 1-methylene-1,2,3,4-tetrahydronaphthalene

Uniqueness

(S)-4-isopropyl-3-(propa-1,2-dienyl)oxazolidin-2-one is unique due to its chiral nature and the presence of both isopropyl and propa-1,2-dienyl groups

Properties

InChI

InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQNYEMNBPCVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C=C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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